molecular formula C25H26N4O4 B592862 7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 137346-42-0

7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No. B592862
CAS RN: 137346-42-0
M. Wt: 446.507
InChI Key: BGABGXIVKDUNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is an antagonist of the interaction between survivin and the apoptosis-promoting protein Smac/Diablo . It exhibits an IC50 value of 2.2 µM . It inhibits the interaction of survivin with INCENP less effectively with an IC50 value of 20 μM . The molecular weight is 446.5 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 446.5 . The molecular formula is C25H26N4O4 . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.

Scientific Research Applications

Inhibition of Survivin-Smac/DIABLO Interaction

CAY10625 is an antagonist of the interaction between survivin and the apoptosis-promoting protein Smac/DIABLO, exhibiting an IC50 value of 2.2 µM . This interaction is crucial for cell survival, and its inhibition can lead to the induction of apoptosis, or programmed cell death .

Regulation of Cell Cycle

Survivin, the protein that CAY10625 interacts with, plays a role in the regulation of the cell cycle as part of a protein complex that includes INCENP, Aurora B kinase, and Borealin . By inhibiting survivin, CAY10625 can potentially influence cell cycle regulation .

Sensitization to Doxorubicin

CAY10625 is cell-permeable and sensitizes cells to the induction of apoptosis by doxorubicin . This suggests that CAY10625 could be used in combination with doxorubicin to enhance its cancer-killing effects .

Inhibition of Survivin-INCENP Interaction

CAY10625 inhibits the interaction of survivin with INCENP less effectively with an IC50 value of 20 µM . INCENP is another protein involved in cell cycle regulation, and its interaction with survivin is important for proper cell division .

Potential Use in Cancer Research

Given its ability to inhibit survivin and sensitize cells to doxorubicin, CAY10625 has potential applications in cancer research . It could be used to study the role of survivin in cancer cell survival and to develop new therapeutic strategies .

Study of Apoptosis

CAY10625’s ability to induce apoptosis makes it a useful tool for studying this process . Researchers can use CAY10625 to induce apoptosis in different cell types and study the molecular mechanisms involved .

properties

IUPAC Name

7-nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-2-3-4-5-6-10-15-27-22-14-13-20(29(32)33)16-18(22)17-21-23(27)26-25(31)28(24(21)30)19-11-8-7-9-12-19/h7-9,11-14,16-17H,2-6,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGABGXIVKDUNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C1=NC(=O)N(C3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30658255
Record name 7-Nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137346-42-0
Record name 7-Nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Reactant of Route 2
Reactant of Route 2
7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Reactant of Route 3
Reactant of Route 3
7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Reactant of Route 4
Reactant of Route 4
7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Reactant of Route 5
7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Reactant of Route 6
Reactant of Route 6
7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.